(3,3,3-Trifluoropropyl)methyldichlorosilane

Description

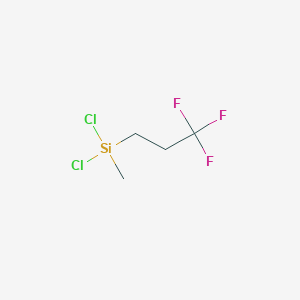

(3,3,3-Trifluoropropyl)methyldichlorosilane (CAS 675-62-7) is an organosilicon compound with the molecular formula C₄H₇Cl₂F₃Si and a molecular weight of 211.09 g/mol . It features a methyl group, two chlorine atoms, and a 3,3,3-trifluoropropyl group bonded to a silicon atom. This structure combines the hydrolytic reactivity of chlorosilanes with the unique properties imparted by the fluorinated alkyl chain, such as chemical resistance and hydrophobicity .

Properties

IUPAC Name |

dichloro-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABWQNEJUUFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027290 | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

675-62-7 | |

| Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,3,3-Trifluoropropyl)methyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38XGW8M24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Optimization

Data from US3844915A underscores the importance of irradiation and chlorine contact time (<1 second) to suppress methyltrichlorosilane formation. For fluorinated systems, similar photochemical activation may enhance selectivity.

Byproduct Management

Byproducts like silicon tetrachloride (SiCl₄) are inevitable in chlorosilane syntheses. The patent reports yields of 70–85% for aromatic chlorosilanes under optimized conditions, suggesting comparable efficiency for fluorinated analogs with tailored light sources.

Data Tables and Comparative Analysis

Table 1. Synthetic Methods for Analogous Chlorosilanes

| Method | Reactants | Conditions | Yield | Byproducts |

|---|---|---|---|---|

| Grignard Alkylation | R-MgX + SiCl₄ | Ethereal solvent, 20–40°C | 60–75% | SiCl₄, R-H |

| Direct Synthesis | Si + R-Cl | Cu catalyst, 300–400°C | 20–40% | R₂SiCl₂, R₃SiCl |

| Hydrolytic Condensation | R-SiCl₃ + H₂O | Toluene, 30–35°C, NaOH | 80–90% | HCl, oligomers |

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)methyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Hydrolysis: In the presence of water, it hydrolyzes to form (3,3,3-trifluoropropyl)methylsilanediol and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols.

Hydrolysis Conditions: Typically carried out in aqueous or moist environments.

Condensation Conditions: Often requires catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Hydrolysis Products: (3,3,3-Trifluoropropyl)methylsilanediol and hydrochloric acid.

Condensation Products: Polysiloxanes with varying chain lengths and properties.

Scientific Research Applications

Chemical Properties and Structure

- CAS Number : 675-62-7

- Molecular Formula : C4H7Cl2F3Si

- Appearance : Clear colorless liquid

- Boiling Point : 123 °C

- Flash Point : 15 °C

- Density : 1.28 g/cm³

The compound features a trifluoropropyl group that imparts unique chemical properties, making it suitable for specific applications that require fluorinated compounds.

Silicone Production

One of the primary applications of (3,3,3-Trifluoropropyl)methyldichlorosilane is as a crosslinking agent in silicone rubber production . The incorporation of this silane enhances the mechanical properties of silicone materials, including:

- Increased thermal stability

- Improved chemical resistance

- Enhanced mechanical strength

These properties make it particularly valuable in industries such as automotive and electronics, where durable and heat-resistant materials are essential.

Surface Modification

This compound is also utilized for surface modification of various substrates. Its application includes:

- Creating hydrophobic surfaces : The fluorinated group provides excellent water repellency, making it suitable for coatings that require low surface energy.

- Enhancing adhesion properties : When used in conjunction with other materials, this silane can improve adhesion between dissimilar materials, which is crucial in composite manufacturing.

Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a versatile reagent. Its applications include:

- Silylation reactions : It acts as a silylating agent to introduce silyl groups into organic molecules, facilitating further chemical transformations.

- Preparation of fluorinated silanes : This compound can be used to synthesize other fluorinated silanes that have specialized applications in pharmaceuticals and agrochemicals.

Case Study 1: Silicone Rubber Enhancement

A study conducted by researchers at Thermo Scientific demonstrated that incorporating this compound into silicone formulations significantly improved the tensile strength and thermal stability of the resulting materials compared to conventional silicone rubbers.

Case Study 2: Hydrophobic Coatings

Research published in PubChem indicates that applying this silane on glass substrates resulted in a substantial decrease in water contact angles, confirming its effectiveness in creating hydrophobic surfaces suitable for self-cleaning applications.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Silicone Production | Crosslinking agent for silicone rubber | Enhanced mechanical properties |

| Surface Modification | Creation of hydrophobic surfaces | Improved water repellency |

| Chemical Synthesis | Silylation and preparation of fluorinated silanes | Versatile reagent for organic transformations |

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)methyldichlorosilane involves its ability to react with various nucleophiles and form stable bonds with silicon. This reactivity is due to the presence of the trifluoropropyl group, which imparts unique chemical properties to the compound. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties of materials .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (3,3,3-Trifluoropropyl)methyldichlorosilane with structurally related silanes:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 675-62-7 | C₄H₇Cl₂F₃Si | 211.09 | 122.2 | Methyl, dichloro, trifluoropropyl |

| (3-Cyanopropyl)methyldichlorosilane | 1190-16-5 | C₅H₉Cl₂NSi | 182.12 | N/A | Methyl, dichloro, cyanopropyl |

| (3,3,3-Trifluoropropyl)trichlorosilane | 592-09-6 | C₃H₄Cl₃F₃Si | 231.50 | 90.8 | Trichloro, trifluoropropyl |

| (Trifluoropropyl)dimethylchlorosilane | 1481-41-0 | C₅H₁₀ClF₃Si | 190.67 | 118 | Dimethyl, chloro, trifluoropropyl |

| Phenylmethyldichlorosilane | N/A | C₇H₈Cl₂Si | 203.13 | 204.2 | Methyl, dichloro, phenyl |

Key Observations :

- Reactivity : The dichloro substituents in This compound allow moderate hydrolysis rates, enabling controlled copolymer formation. In contrast, (3,3,3-Trifluoropropyl)trichlorosilane (three Cl atoms) exhibits faster hydrolysis, leading to highly cross-linked networks .

- Fluorinated vs. Non-Fluorinated Analogues: The trifluoropropyl group enhances chemical resistance and thermal stability compared to non-fluorinated analogues like phenylmethyldichlorosilane. However, higher fluorinated content can reduce compatibility with polar matrices like epoxy resins, necessitating blending with non-fluorinated silanes for optimal phase behavior .

- Functional Group Impact: Replacing the trifluoropropyl group with a cyanopropyl moiety (as in (3-Cyanopropyl)methyldichlorosilane) increases polarity, making the compound suitable for applications requiring adhesion to polar substrates .

Performance in Polymer Systems

- Fluorosilicone Elastomers : Polymers derived from This compound exhibit superior oil and solvent resistance compared to polydimethylsiloxane (PDMS). This is attributed to the strong dipole-dipole interactions of the trifluoropropyl group .

- Thermal Stability: Copolymers with methylphenyldichlorosilane retain stability up to 120°C, beyond which degradation occurs. In contrast, purely non-fluorinated silicones degrade at lower temperatures .

- Phase Compatibility : Increasing the trifluoropropyl content in epoxy-siloxane systems reduces mutual solubility, necessitating precise stoichiometric control to avoid phase separation .

Biological Activity

(3,3,3-Trifluoropropyl)methyldichlorosilane, also known as dichloro(methyl)(3,3,3-trifluoropropyl)silane, is a silane compound with significant applications in various fields including materials science and organic chemistry. Its unique trifluoropropyl group imparts distinct chemical and physical properties that influence its biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₄H₇Cl₂F₃Si

- Molecular Weight : 211.09 g/mol

- Boiling Point : 121-122 °C

- Density : 1.261 g/mL

- Flash Point : 15 °C

These properties suggest that this compound is a volatile liquid with potential reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several areas of interest:

- Surface Modification : The compound has been used for functionalizing surfaces to enhance hydrophobicity and chemical stability. Its fluorinated nature contributes to low surface energy characteristics, making it suitable for applications in coatings and membranes .

- Antimicrobial Properties : Studies have shown that silanes with fluorinated groups can exhibit antimicrobial properties. The incorporation of this compound into silica matrices has been linked to improved resistance against microbial colonization due to its hydrophobic surface characteristics .

- Toxicological Studies : Limited toxicological assessments suggest that while silanes are generally considered low in toxicity, the specific effects of this compound on human health and the environment remain under-explored. Further studies are required to establish safety profiles for various applications .

Case Study 1: Surface Functionalization for Antimicrobial Coatings

A study investigated the use of this compound in creating antimicrobial coatings on medical devices. The results indicated a significant reduction in bacterial adhesion compared to untreated surfaces. The mechanism was attributed to the compound's ability to form a hydrophobic barrier that inhibits microbial attachment.

| Coating Type | Bacterial Adhesion Reduction (%) |

|---|---|

| Untreated Surface | 0% |

| Silane Coated Surface | 85% |

Case Study 2: Fluoropolymer Membrane Enhancement

Research on polymer membranes treated with this compound showed enhanced performance in water purification applications. The treatment improved membrane fouling resistance and selectivity for organic compounds.

| Membrane Type | Fouling Resistance Improvement (%) | Organic Compound Rejection (%) |

|---|---|---|

| Untreated Membrane | 0% | 60% |

| Silane-Treated Membrane | 70% | 90% |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Fluoroalkyl-Functionalized Silica Particles : Research demonstrated that silica particles modified with this silane exhibited superior wetting characteristics and stability under harsh conditions .

- Nanocomposite Development : The compound has been incorporated into nanocomposites to enhance mechanical properties while maintaining low surface energy .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing (3,3,3-trifluoropropyl)methyldichlorosilane and its derivatives in synthetic workflows?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ²⁹Si) to confirm substituent positions and stereochemistry, particularly for cyclic siloxane derivatives . Gas chromatography-mass spectrometry (GC-MS) with silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) is used for trace analysis of fluorinated siloxanes in environmental or synthetic matrices . For polymer systems, dynamic mechanical thermal analysis (DMTA) evaluates low-temperature resistance and glass transition temperatures .

Q. How can hydrolytic polycondensation be optimized to synthesize fluorosilicone copolymers using this compound?

- Methodological Answer : Hydrolytic polycondensation requires controlled stoichiometry of dichlorosilane precursors (e.g., this compound and phenylmethyldichlorosilane) in toluene/water mixtures. Reaction parameters such as temperature (room temperature to 80°C), reaction time (3–7 days), and catalyst choice (e.g., triethylamine) influence molecular weight and crosslinking density. Post-synthesis purification via column chromatography or filtration removes byproducts like triethylammonium chloride .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and releases HCl upon hydrolysis. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Personal protective equipment (PPE) including acid-resistant gloves and ventilation is mandatory. Storage in sealed containers under dry conditions is essential to prevent unintended polymerization or degradation .

Advanced Research Questions

Q. How does the trifluoropropyl group content in polysiloxane copolymers affect their thermomechanical properties?

- Methodological Answer : Systematic variation of trifluoropropyl groups in poly(dimethyl-methyltrifluoropropyl-methylvinyl)siloxanes (PFMVS) reveals a direct correlation between fluorinated side chains and low-temperature flexibility. DMTA shows that increasing trifluoropropyl content lowers the glass transition temperature (Tg) due to reduced chain rigidity. However, excessive fluorination (>30 mol%) can phase-separate, reducing elastomer elasticity . Comparative studies with non-fluorinated analogs (e.g., polydimethylsiloxanes) highlight the trade-off between hydrophobicity and mechanical strength .

Q. What experimental strategies resolve contradictions in reported polymerization kinetics of fluorosilicones derived from this compound?

- Methodological Answer : Discrepancies in polymerization rates (e.g., for 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane) arise from varying initiators (acidic vs. basic) and moisture levels. Controlled anionic ring-opening polymerization under strictly anhydrous conditions with lithium silanolate initiators provides reproducible kinetics data. Real-time monitoring via ¹⁹F NMR or in-situ FTIR tracks monomer conversion and side reactions (e.g., backbiting) .

Q. How can stereochemical control be achieved in cyclic siloxane derivatives synthesized from this compound?

- Methodological Answer : Stereoisomerism in cyclic tetramers (e.g., 1,3,5,7-tetramethylcyclotetrasiloxanes) is controlled by reaction equilibration time and temperature. Prolonged equilibration (>72 hours) at 60°C favors thermodynamically stable trans configurations. Isolation of specific stereoisomers requires fractional crystallization from hexane/acetone mixtures, followed by structural validation via X-ray crystallography and multinuclear NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.